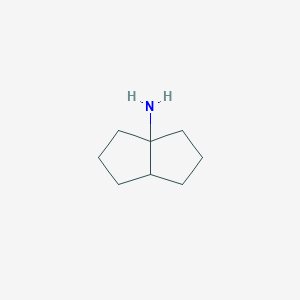
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, which is connected to a piperazine ring through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-4-pyrazolecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl)piperazine
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Uniqueness
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl linker connecting it to the piperazine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H24N4 |
|---|---|
Poids moléculaire |
236.36 g/mol |
Nom IUPAC |
1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-4-17-12(3)13(11(2)15-17)5-8-16-9-6-14-7-10-16/h14H,4-10H2,1-3H3 |
Clé InChI |
OOPHDBNHXUZHMH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CCN2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



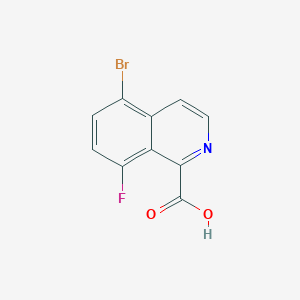

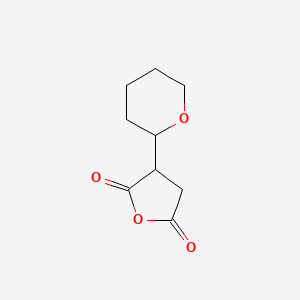
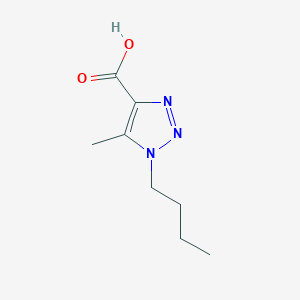
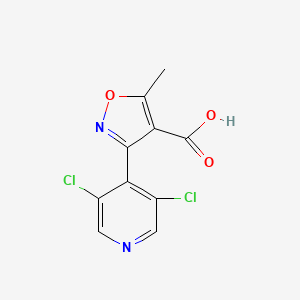

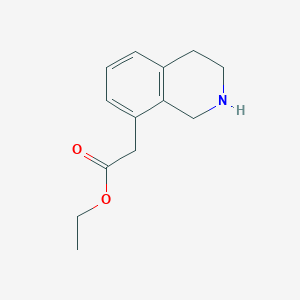
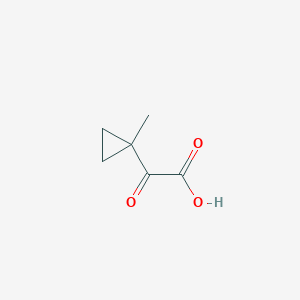
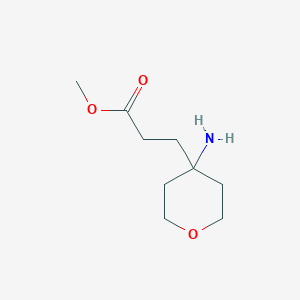
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)


